

Chamaejasmenin B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin B, a biflavanone isolated from the roots of Stellera chamaejasme L., has garnered significant interest in the scientific community for its potent anti-cancer and anti-metastatic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Chamaejasmenin B**. Detailed experimental protocols for its isolation, characterization, and evaluation of its cytotoxic and apoptotic effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on its modulation of the TGF- β signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

Chamaejasmenin B is a C-3/C-3" linked biflavanone characterized by a cis-cis configuration at the C-2/C-3 and C-2"/C-3" positions. This unique stereochemistry contributes to its distinct biological activity.

Table 1: Physicochemical Properties of Chamaejasmenin B



Property	Value	Reference
Molecular Formula	C32H26O10	[1]
Molecular Weight	570.54 g/mol	[1]
CAS Number	89595-71-1	[1]
Appearance	Solid	[1]
Source	Roots of Stellera chamaejasme L.	[1]

Biological Activities and Mechanism of Action

Chamaejasmenin B exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has demonstrated potent anti-proliferative effects against a variety of human solid tumor cell lines, including breast, pancreatic, lung, and colon cancer.[2] [3]

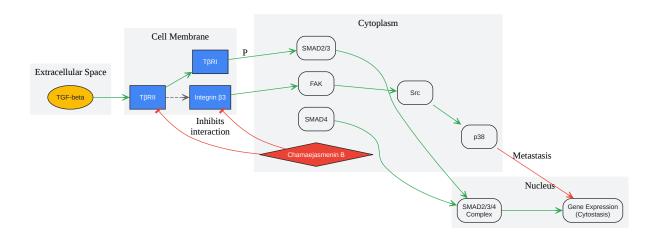
Anti-Cancer Activity

Chamaejasmenin B induces cell cycle arrest and apoptosis in cancer cells.[3] Studies have shown that it can upregulate the expression of pro-apoptotic proteins such as BAX and caspases (CASP3, CASP7), while downregulating proteins involved in cell cycle progression, including CDK4, CDK6, and cyclins (CCND1, CCND3).[2]

Modulation of TGF-β Signaling Pathway

A key mechanism of action for **Chamaejasmenin B**'s anti-metastatic effects is its ability to rebalance the paradoxical role of Transforming Growth Factor-beta (TGF- β) in cancer.[4] In advanced cancers, TGF- β can switch from a tumor suppressor to a promoter of metastasis. **Chamaejasmenin B** has been shown to selectively inhibit the non-canonical, pro-metastatic arm of the TGF- β pathway. It achieves this by disrupting the interaction between the TGF- β receptor II (T β RII) and β 3 integrin (ITGB3), which in turn inhibits the downstream FAK:Src:p38 signaling cascade.[4] This selective inhibition not only curtails metastasis but also sensitizes cancer cells to the tumor-suppressive (cytostatic) effects of the canonical TGF- β pathway.[4]





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Figure 1: Chamaejasmenin B's modulation of the TGF-β signaling pathway.

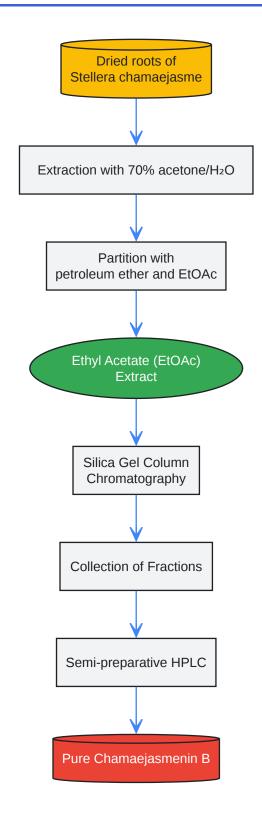
Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of **Chamaejasmenin B**.

Isolation of Chamaejasmenin B from Stellera chamaejasme

The following is a generalized protocol for the isolation of **Chamaejasmenin B**, synthesized from various reported methods.





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Figure 2: General workflow for the isolation of Chamaejasmenin B.



- Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted with 70% acetone in water at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]
- Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which is enriched with biflavonoids, is collected.[5]
- Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether/EtOAc and subsequently chloroform/methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing Chamaejasmenin B are further purified using semipreparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The structure of isolated **Chamaejasmenin B** is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and confirm the biflavanone structure. Due to the potential for hindered rotation around the C-C axis in biflavanones, which can lead to complex spectra, it may be necessary to record spectra at elevated temperatures (e.g., 50°C) to obtain sharp signals.[7]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Solid samples can be prepared as a KBr pellet or a Nujol mull.[8][9] Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities are expected.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact molecular weight and elemental composition of **Chamaejasmenin B**. Tandem
 mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides
 further structural information.[10][11][12][13]



In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of **Chamaejasmenin B** against cancer cell lines.[14][15][16][17]

- Cell Seeding: Adherent cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach overnight.
- Compound Treatment: Cells are treated with various concentrations of Chamaejasmenin B
 (typically in a serial dilution) and incubated for a specified period (e.g., 72 hours).
- Cell Fixation: The culture medium is removed, and the cells are fixed with cold 10% (w/v)
 trichloroacetic acid (TCA) for 1 hour at 4°C.[15]
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[15]
- Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[15]
- Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 510-565 nm using a microplate reader.[14][16] The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify apoptosis induced by **Chamaejasmenin B**.[2][18][19][20]

- Cell Treatment: Cancer cells are treated with **Chamaejasmenin B** at its IC₅₀ concentration for a specified time (e.g., 48 hours).
- Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
- Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.



Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to determine the effect of **Chamaejasmenin B** on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[21][22][23][24][25]

- Protein Extraction: Cancer cells are treated with Chamaejasmenin B, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., BAX, Caspase-3, p53, Cyclin D1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

Chamaejasmenin B is a promising natural product with significant potential as an anti-cancer agent. Its unique chemical structure and multifaceted mechanism of action, particularly its ability to modulate the TGF- β signaling pathway, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic utility of this fascinating biflavanone. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its potential for clinical application in the treatment of cancer.



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